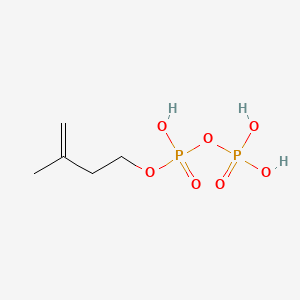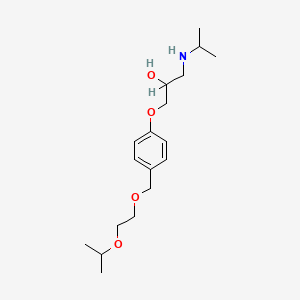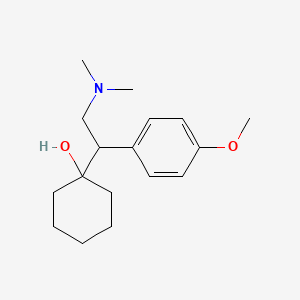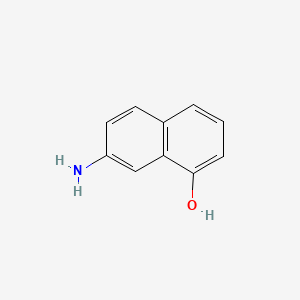
7-aminonaphthalen-1-ol
概要
説明
7-Aminonaphthalen-1-ol is an organic compound with the molecular formula C10H9NO It is a derivative of naphthalene, featuring an amino group at the 7th position and a hydroxyl group at the 1st position
準備方法
Synthetic Routes and Reaction Conditions
7-Aminonaphthalen-1-ol can be synthesized through several methods. One common approach involves the nitration of naphthalene to produce 7-nitronaphthalene, followed by reduction to yield 7-aminonaphthalene. The final step involves the hydroxylation of 7-aminonaphthalene to produce this compound. The reaction conditions typically include:
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Reduction: Employing reducing agents such as iron filings and hydrochloric acid or catalytic hydrogenation.
Hydroxylation: Using reagents like sodium hydroxide and hydrogen peroxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness. Continuous flow reactors and advanced purification techniques are employed to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions
7-Aminonaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: Both the amino and hydroxyl groups can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides in the presence of a base.
Major Products
Oxidation: Produces naphthoquinones.
Reduction: Yields primary or secondary amines.
Substitution: Forms halogenated or alkylated derivatives of this compound.
科学的研究の応用
7-Aminonaphthalen-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 7-aminonaphthalen-1-ol varies depending on its application. In biological systems, it can interact with enzymes and proteins, altering their function. The amino and hydroxyl groups enable it to form hydrogen bonds and participate in electron transfer processes, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
1-Naphthylamine: Similar structure but lacks the hydroxyl group.
2-Aminonaphthalene: Amino group at the 2nd position instead of the 7th.
1-Hydroxynaphthalene: Hydroxyl group at the 1st position but lacks the amino group.
Uniqueness
7-Aminonaphthalen-1-ol is unique due to the presence of both amino and hydroxyl groups on the naphthalene ring, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications, distinguishing it from its analogs.
特性
IUPAC Name |
7-aminonaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSOYLBBCYWEMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)N)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195956 | |
| Record name | 7-Amino-1-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4384-92-3 | |
| Record name | 7-Amino-1-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004384923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002638032 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7942 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Amino-1-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-AMINO-1-NAPHTHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDA8H34CW7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 7-Amino-1-naphthol in recent research?
A: Recent research highlights the use of 7-Amino-1-naphthol as a key intermediate in the synthesis of novel dyes. For instance, it serves as a coupling component with diazotized compounds to produce dyes like C. I. Direct Black 195, which finds application in inkjet printing. []
Q2: Can you elaborate on the synthesis process of C. I. Direct Black 195 using 7-Amino-1-naphthol?
A: The synthesis involves a two-step diazo coupling reaction. First, 5-aminoisophthalic acid is diazotized and coupled with 1-naphthylamine to yield an azo compound. This compound is further diazotized and then coupled with 7-Amino-1-naphthol-3-sulfonic acid under alkaline conditions to yield the crude C. I. Direct Black 195 dye. Purification via desalination and spray drying results in the final product. []
Q3: Beyond dye synthesis, does 7-Amino-1-naphthol have applications in analytical chemistry?
A: Yes, 7-Amino-1-naphthol-3,6-disulphonic acid, a derivative of 7-Amino-1-naphthol, has been investigated as a chromophoric reagent for the spectrophotometric determination of Vanadium(V) and trivalent iron. [, ] Additionally, it has been explored as an indicator in the complexometric determination of osmium(VIII). []
Q4: Are there any studies on the structural properties of 7-Amino-1-naphthol derivatives and their metal complexes?
A: Research shows the synthesis and characterization of new azo ligands derived from 7-Amino-1-naphthol-5-sulfonic acid and their complexes with Zn(II), Cd(II), and Hg(II) metal ions. These studies utilized techniques such as elemental analysis, molar conductance measurements, and spectroscopic methods (FT-IR, UV-Vis, 1H NMR) to elucidate the structural features of these compounds. []
Q5: What insights do these structural studies provide about the metal complexes of 7-Amino-1-naphthol derivatives?
A: The studies suggest that the azo ligands derived from 7-Amino-1-naphthol-5-sulfonic acid act as N,N-bidentate chelating agents, coordinating with metal ions through the azo nitrogen near the naphthyl moiety and the heterocyclic nitrogen. The resulting complexes exhibit an octahedral geometry with a metal-to-ligand ratio of 1:2. []
Q6: Has the biological activity of 7-Amino-1-naphthol derivatives and their metal complexes been investigated?
A: Research indicates that the new azo ligands derived from 7-Amino-1-naphthol-5-sulfonic acid and their Zn(II), Cd(II), and Hg(II) complexes have been screened for their biological activity against Escherichia coli and Staphylococcus aureus. These studies contribute to understanding the potential applications of these compounds in different fields. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


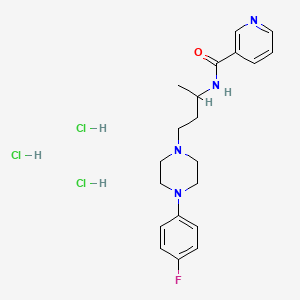

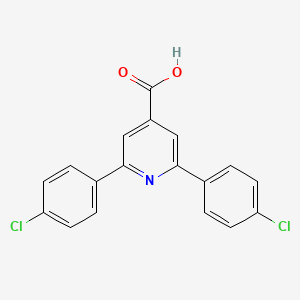
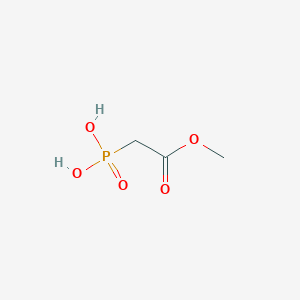
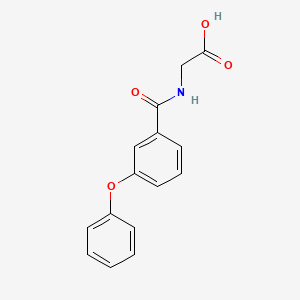
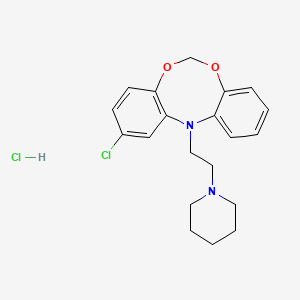
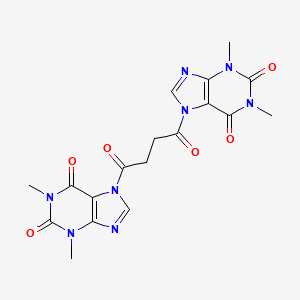

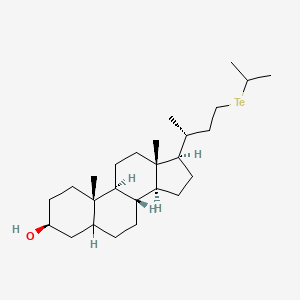
![(3R,5S,6S,7S)-7-[(2R,3S,4R,5R,6S)-5-ethyl-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-3-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-6-hydroxy-5-methyloctan-4-one](/img/structure/B1195376.png)
